
1,5-Dichloro-2-iodo-4-methoxy-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-2-iodo-4-methoxy-benzene is an organic compound with the molecular formula C7H5Cl2IO. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-iodo-4-methoxy-benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2,4-dichloro-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-iodo-4-methoxy-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove halogen atoms.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2,4-dimethoxy-5-iodobenzene, while oxidation with potassium permanganate can produce 2,4-dichloro-5-iodo-1-benzoquinone .
Scientific Research Applications
1,5-Dichloro-2-iodo-4-methoxy-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-iodo-4-methoxy-benzene depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-methoxybenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2,4-Dichloro-5-fluoro-1-methoxybenzene: Fluorine substitution instead of iodine, leading to different reactivity and biological activity.
2,4-Dichloro-5-bromo-1-methoxybenzene: Bromine substitution, which can affect the compound’s reactivity and applications.
Uniqueness
1,5-Dichloro-2-iodo-4-methoxy-benzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The iodine atom, in particular, makes it suitable for coupling reactions and other transformations that are not possible with similar compounds lacking iodine.
Properties
Molecular Formula |
C7H5Cl2IO |
|---|---|
Molecular Weight |
302.92 g/mol |
IUPAC Name |
1,5-dichloro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 |
InChI Key |
YBMMOIHEXXGDMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


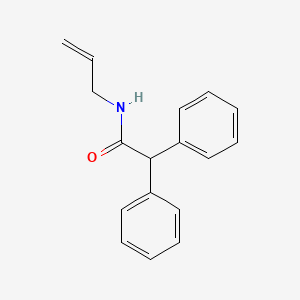
![3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B8782390.png)
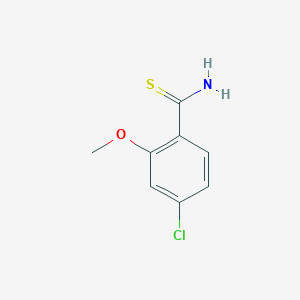
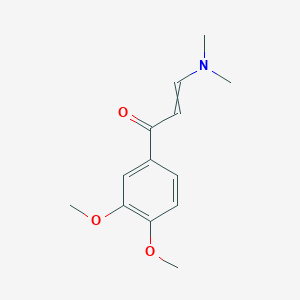
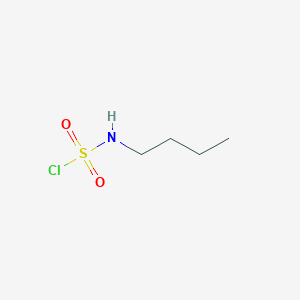
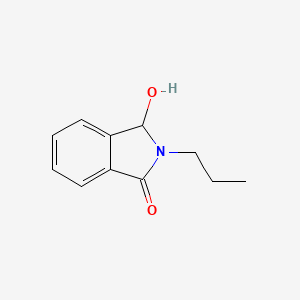
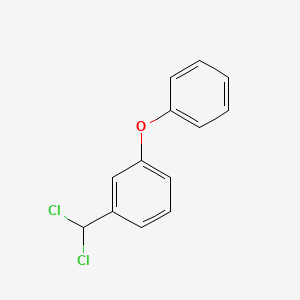
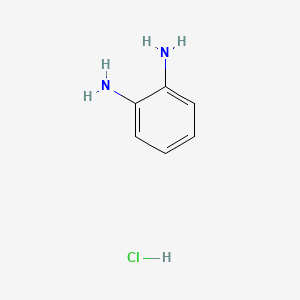
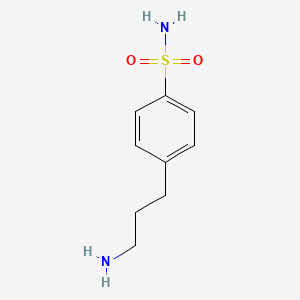
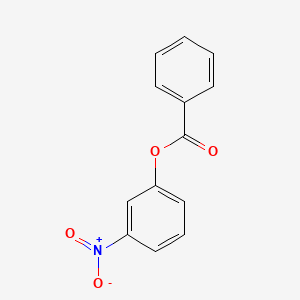
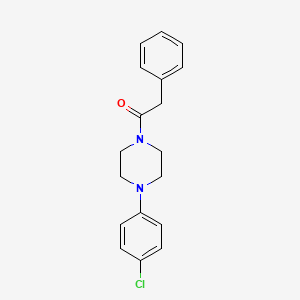
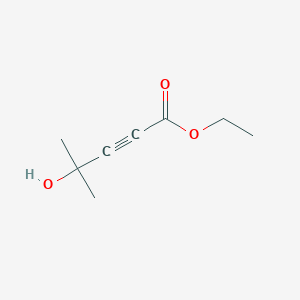
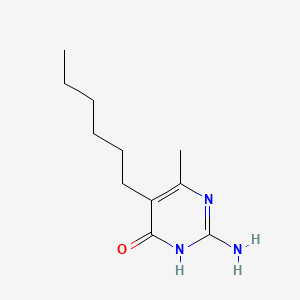
![benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride](/img/structure/B8782488.png)
